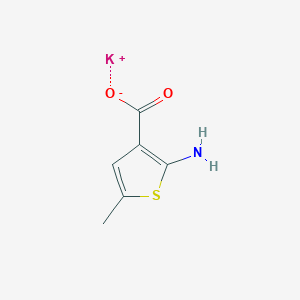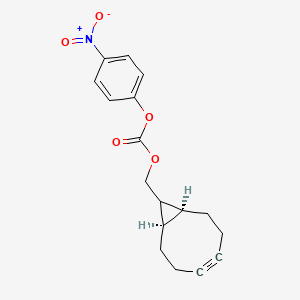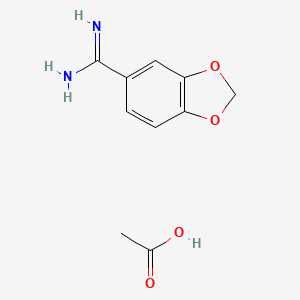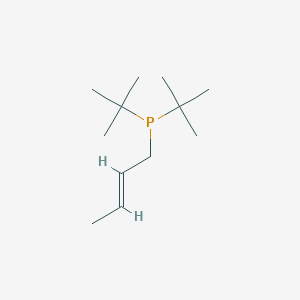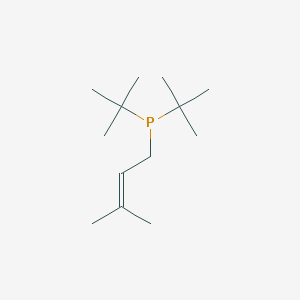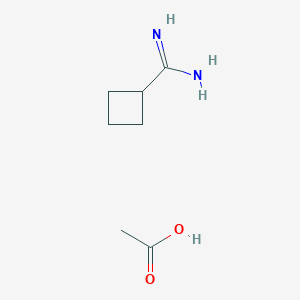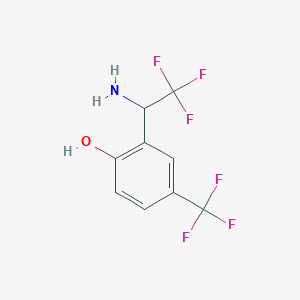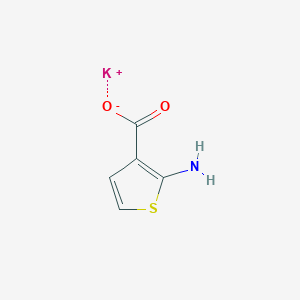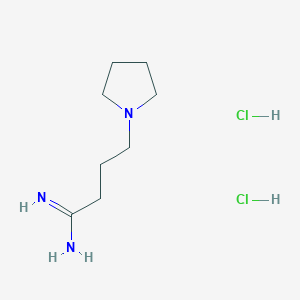
4-(1-Pyrrolidine)-butyramidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Pyrrolidine)-butyramidine dihydrochloride, also known as 4-PBD, is an organic compound belonging to the class of pyrrolidine derivatives. It is a white, crystalline solid with a melting point of 161-164°C. 4-PBD is a chiral compound, meaning it has two enantiomers, (S)-4-PBD and (R)-4-PBD. 4-PBD has a variety of applications in scientific research, ranging from its use as a ligand for the synthesis of chiral drugs to its role in biochemical and physiological studies.
Scientific Research Applications
4-(1-Pyrrolidine)-butyramidine dihydrochloride has a variety of applications in scientific research. It is used as a ligand in the synthesis of chiral drugs, as a reagent in the synthesis of other organic compounds, and as a tool in biochemical and physiological studies. 4-(1-Pyrrolidine)-butyramidine dihydrochloride has also been used in the synthesis of a variety of chiral drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been used in the synthesis of other organic compounds, such as amino acids, peptides, and steroids.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidine)-butyramidine dihydrochloride is not well understood. However, it is thought to act as a competitive inhibitor of enzymes involved in the biosynthesis of certain organic compounds. Specifically, 4-(1-Pyrrolidine)-butyramidine dihydrochloride is thought to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In addition, 4-(1-Pyrrolidine)-butyramidine dihydrochloride is thought to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-Pyrrolidine)-butyramidine dihydrochloride are not well understood. However, it is known to affect the activity of enzymes involved in the biosynthesis of certain organic compounds. Specifically, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In addition, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been shown to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of cholesterol.
Advantages and Limitations for Lab Experiments
4-(1-Pyrrolidine)-butyramidine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 4-(1-Pyrrolidine)-butyramidine dihydrochloride does have some limitations for laboratory experiments. It is a chiral compound, meaning it has two enantiomers, (S)-4-(1-Pyrrolidine)-butyramidine dihydrochloride and (R)-4-(1-Pyrrolidine)-butyramidine dihydrochloride, and it can be difficult to separate the two enantiomers. Additionally, 4-(1-Pyrrolidine)-butyramidine dihydrochloride can be difficult to dissolve in certain solvents, and it can be difficult to purify.
Future Directions
The potential future directions for 4-(1-Pyrrolidine)-butyramidine dihydrochloride are numerous. One potential direction is the development of new synthetic methods for the synthesis of 4-(1-Pyrrolidine)-butyramidine dihydrochloride. Additionally, new methods for the separation of the two enantiomers of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be explored. Furthermore, new applications of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be investigated, such as its use as a ligand in the synthesis of other chiral drugs and its use as a tool in biochemical and physiological studies. Finally, new methods for the purification and characterization of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be developed.
Synthesis Methods
4-(1-Pyrrolidine)-butyramidine dihydrochloride can be synthesized using a variety of methods. The most commonly used method is the reaction of 1-pyrrolidine with butyric anhydride in the presence of a base, such as pyridine. This reaction yields 4-(1-Pyrrolidine)-butyramidine dihydrochloride as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 1-pyrrolidine with butyric acid in the presence of an acid catalyst, the reaction of 1-pyrrolidine with butyric acid in the presence of a base catalyst, and the reaction of 1-pyrrolidine with butyric acid in the presence of an enzyme catalyst.
properties
IUPAC Name |
4-pyrrolidin-1-ylbutanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c9-8(10)4-3-7-11-5-1-2-6-11;;/h1-7H2,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQYSSGAVVULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidine)-butyramidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

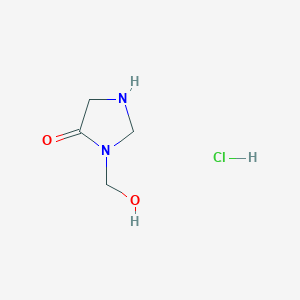
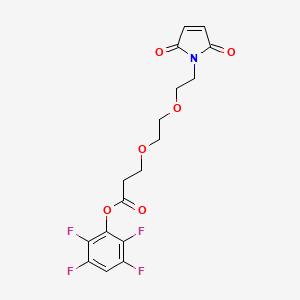
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
